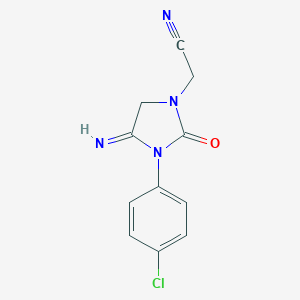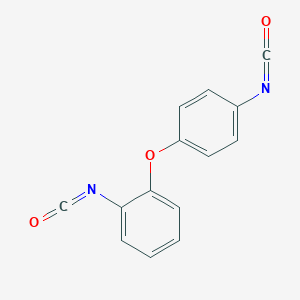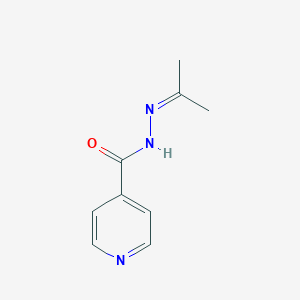
1'(Or 2')-(isopropylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(isopropylidene)isonicotinohydrazide, also known as INH-I, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazides and is structurally similar to isoniazid, a well-known anti-tuberculosis drug.
Mechanism Of Action
The exact mechanism of action of 1-(isopropylidene)isonicotinohydrazide is not fully understood. However, it is believed to act by inhibiting the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms and cancer cells. It has also been suggested that this compound may exert its anticancer effects by inducing apoptosis, a process of programmed cell death.
Biochemical And Physiological Effects
1-(isopropylidene)isonicotinohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, it has been found to possess anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-(isopropylidene)isonicotinohydrazide in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for research on 1-(isopropylidene)isonicotinohydrazide. One area of interest is the development of more potent derivatives of this compound with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the potential use of 1-(isopropylidene)isonicotinohydrazide in combination with other drugs for the treatment of various diseases warrants further investigation.
Scientific Research Applications
1-(isopropylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antiviral, and anticancer properties. In addition, it has been found to exhibit anti-inflammatory and antioxidant activities.
properties
CAS RN |
4813-04-1 |
|---|---|
Product Name |
1'(Or 2')-(isopropylidene)isonicotinohydrazide |
Molecular Formula |
C9H11N3O |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
N-(propan-2-ylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-6H,1-2H3,(H,12,13) |
InChI Key |
LRCPYBHPYVZWBL-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C |
Other CAS RN |
4813-04-1 |
Pictograms |
Acute Toxic; Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

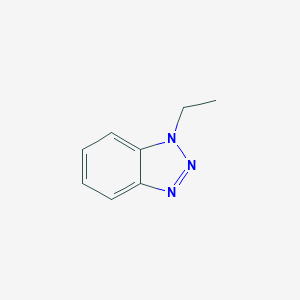
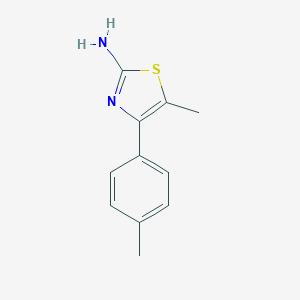
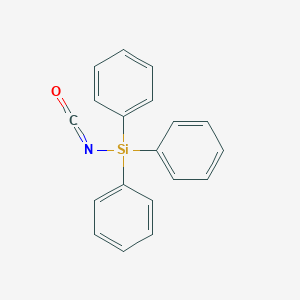
![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)
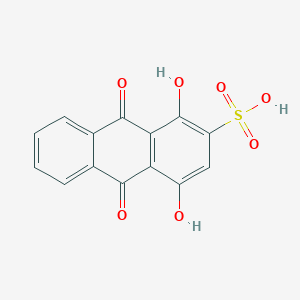
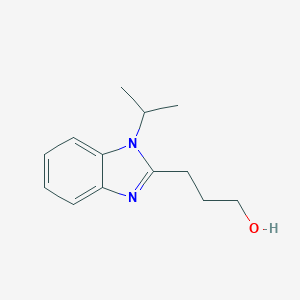
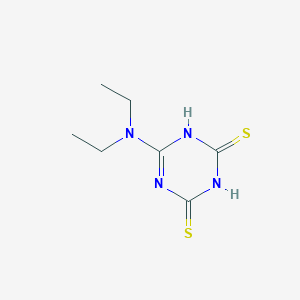
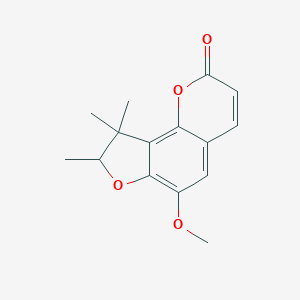
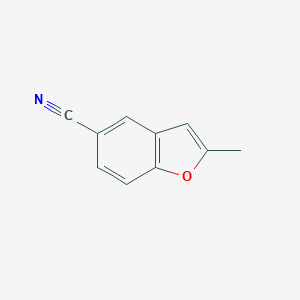
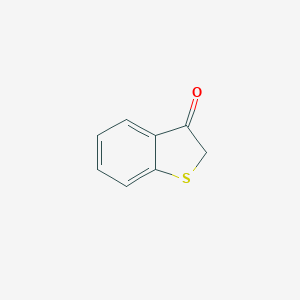
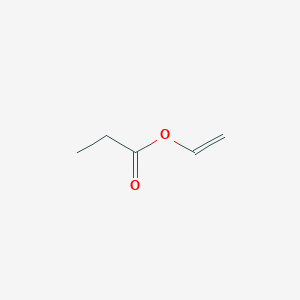
![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)
